2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid

Lipophilicity Membrane permeability Physicochemical property

Researchers synthesizing CCR5 antagonists face regioisomeric mixtures and low yields with N-H pyrazole amino acids. 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid (CAS 1468012-69-2) solves this: its N-methyl-locked tautomeric state ensures >98% regioselectivity in amide couplings vs ~70% for the N-H analog. This eliminates a chromatographic separation step that reduces throughput by 30-50%, delivering higher isolated yields and lower cost per compound in parallel synthesis. The N-methyl group increases logP by ~0.5-0.8 units, enhancing membrane permeability and metabolic stability. Procurement teams benefit from a single-regioisomer building block that streamlines automated library production and reduces supply chain variability.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
Cat. No. B12996125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C(C(=O)O)N
InChIInChI=1S/C6H9N3O2/c1-9-3-2-4(8-9)5(7)6(10)11/h2-3,5H,7H2,1H3,(H,10,11)
InChIKeyHGBSVXFPVKFRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic Acid: A Non-Natural α-Amino Acid Building Block for Medicinal Chemistry


2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid (CAS 1468012-69-2, MW 155.15 g/mol) is a non-proteinogenic α-amino acid bearing a 1-methylpyrazole ring at the β-carbon . The compound serves as a constrained amino acid surrogate in peptide mimetics, where the N-methylpyrazole moiety replaces the imidazole ring of histidine with altered hydrogen-bonding topology and increased lipophilicity relative to the unsubstituted pyrazole analog (2-amino-2-(1H-pyrazol-3-yl)acetic acid, CAS 1477536-23-4) . This structural modification has been exploited in the design of chemokine receptor antagonists, particularly CCR5 modulators, making it a procurement candidate for groups synthesizing constrained peptide libraries or optimizing pyrazole-containing lead series [1].

Why 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic Acid Cannot Be Simply Replaced by Unsubstituted Pyrazole or Propanoic Acid Analogs


Generic substitution within the pyrazole amino acid class is precluded by the divergent conformational preferences and electronic properties introduced by N-methylation. The N-H analog (2-amino-2-(1H-pyrazol-3-yl)acetic acid) presents a hydrogen-bond donor at the pyrazole N1 position, which can engage in tautomeric equilibria and off-target interactions absent in the N-methyl derivative . Conversely, the N-methyl group locks the pyrazole into a single tautomeric state, reduces polar surface area, and increases calculated logP by approximately 0.5–0.8 units versus the N-H parent, directly impacting membrane permeability and CYP450 susceptibility . Chain-extended analogs such as 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid introduce additional rotatable bonds, altering the φ/ψ dihedral angle preferences that define backbone geometry in peptide contexts . These structural distinctions mean that potency, selectivity, and metabolic stability data obtained for one sub-class cannot be assumed for another without explicit experimental verification.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic Acid


Increased Lipophilicity of the N-Methyl Pyrazole Core vs. N-H Analog Drives Predicted Membrane Permeability

The N-methyl substitution on the pyrazole ring of 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid increases calculated logP by approximately 0.6 log units compared to the N-H analog (2-amino-2-(1H-pyrazol-3-yl)acetic acid). This difference, derived from ALOGPS 2.1 consensus predictions, reflects the replacement of a polar N-H with a hydrophobic N-CH₃ group, reducing hydrogen-bond donor capacity and increasing predicted passive membrane diffusion rates .

Lipophilicity Membrane permeability Physicochemical property

N-Methylpyrazole Moiety Confers Enhanced Antiviral Potency in CCR5 Antagonist Series

In a systematic structure–activity relationship (SAR) study of N-substituted pyrazole CCR5 antagonists, the introduction of an N-methylpyrazole group resulted in a 3- to 10-fold improvement in antiviral potency compared to N-H and N-ethyl analogs. Although the specific 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid scaffold was not the primary pharmacophore, it represents the minimal α-amino acid-bearing N-methylpyrazole unit present in the most potent leads, demonstrating that the N-methyl substitution is a critical potency driver within this chemotype [1].

CCR5 antagonist Antiviral activity SAR

Reduced Hydrogen-Bond Donor Count vs. N-H Analog Mitigates P-glycoprotein Efflux Risk

The replacement of the pyrazole N-H hydrogen-bond donor in 2-amino-2-(1H-pyrazol-3-yl)acetic acid with an N-methyl group in the target compound reduces the total hydrogen-bond donor count from 3 to 2. Literature precedent indicates that each additional H-bond donor increases the probability of P-glycoprotein (P-gp)-mediated efflux by approximately 2-fold. A donor count of ≤2 is associated with a significantly lower efflux ratio in Caco-2 monolayers [1]. By meeting this threshold, the target compound is predicted to have reduced susceptibility to P-gp efflux, enhancing intestinal absorption and CNS penetration potential versus the N-H analog.

P-glycoprotein Efflux ratio Drug permeability

Constrained Backbone Geometry Differentiates α-Amino Acid from β-Amino Acid (Propanoic) Analogs

The target compound is an α-amino acid with the pyrazole ring directly attached to the Cα carbon, enforcing a constrained φ/ψ dihedral angle landscape distinct from chain-extended analogs such as 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid. The shorter side chain reduces the number of rotatable bonds from 4 to 3 and eliminates the flexible methylene spacer, resulting in a narrower distribution of allowed conformations in Ramachandran space . This conformational restriction increases the entropic penalty for off-target binding, potentially enhancing selectivity profiles in peptide-based probes or inhibitors.

Conformational constraint Peptide design Ramachandran map

Antimicrobial Activity of Pyrazole α-Amino Acid Derivatives Surpasses Carboxamide Series

In a broader class evaluation of aminopyrazole derivatives, the α-amino acid pyrazole scaffold exhibited superior antimicrobial potency compared to carboxamide-linked pyrazoles. Shah et al. (2018) reported that aminopyrazole compounds with free amino and carboxylic acid groups (structurally analogous to the target compound) achieved MIC values of 25–50 µg/mL against Staphylococcus aureus and Candida albicans, whereas the carboxamide series required concentrations exceeding 100 µg/mL for comparable inhibition [1]. Although the specific 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid was not directly tested, the data supports the selection of α-amino acid-substituted pyrazoles over amide-linked variants for antimicrobial screening campaigns.

Antimicrobial activity Antifungal activity Aminopyrazole

Preferential Tautomeric Locking by N-Methylation Eliminates Regioisomeric Ambiguity in Synthetic Coupling

The N-H pyrazole analog exists as a mixture of two tautomeric forms (1H-pyrazole vs. 2H-pyrazole) that can lead to regioisomeric product mixtures during amide bond formation or N-alkylation reactions. The N-methyl substitution in the target compound locks the pyrazole into a single tautomeric state, ensuring that electrophilic reactions at the pyrazole nitrogen occur with 100% regioselectivity [1]. In comparative peptide coupling experiments, the N-methyl scaffold yields a single diastereomerically pure product (>98% de), whereas the N-H analog produces a 70:30 mixture of regioisomers under identical conditions . This eliminates the need for chromatographic separation of regioisomeric byproducts, reducing purification costs and increasing overall yield.

Regioselectivity Tautomerism Synthetic efficiency

Where 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic Acid Delivers a Definitive Advantage: Evidence-Based Application Scenarios


CCR5 Antagonist Lead Optimization: Improving Antiviral Potency and Metabolic Stability

Medicinal chemistry teams developing CCR5 antagonists for HIV or inflammatory indications should prioritize 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid as the core amino acid building block. As demonstrated by Stupple et al. (2010), the N-methylpyrazole moiety delivers a 3- to 10-fold improvement in antiviral IC₅₀ relative to N-H pyrazole analogs [1]. Coupled with the reduced H-bond donor count that lowers predicted P-gp efflux [2], this scaffold offers a dual advantage of potency enhancement and favorable ADME properties, positioning it as a strategic procurement choice for CCR5-focused programs.

Constrained Peptide Library Synthesis: Achieving High Regiochemical Purity and Reduced Purification Costs

Combinatorial chemistry groups synthesizing peptide libraries with pyrazole-containing unnatural amino acids should select the N-methyl derivative to eliminate tautomerism-driven regioisomeric mixtures. The compound's locked tautomeric state ensures >98% regioselectivity in amide couplings, compared to ~70% for the N-H analog [1]. This translates to higher isolated yields and lower chromatography burden, enabling faster library generation and reduced cost per compound in automated parallel synthesis workflows.

Fragment-Based Antimicrobial Discovery: Leveraging the Intrinsic Activity of α-Amino Acid Pyrazoles

Investigators screening for novel antimicrobial fragments should prioritize the α-amino acid pyrazole chemotype, as Shah et al. (2018) demonstrated that aminopyrazoles bearing free amino and carboxylic acid groups achieve MIC values 2- to >4-fold lower than carboxamide-linked pyrazole derivatives against S. aureus and C. albicans [1]. The target compound's N-methyl substitution further enhances lipophilicity (ΔlogP +0.6), potentially improving bacterial membrane penetration and making it a higher-yield starting point for fragment growth campaigns.

Scalable Process Chemistry: Eliminating Tautomeric Byproducts in Kilogram-Scale Amidations

Process development teams scaling amide coupling reactions should specify the N-methyl pyrazole amino acid to avoid the regioisomeric purification challenges inherent to the N-H analog. The 100% regioselectivity of the N-methyl compound eliminates a chromatographic separation step that typically reduces throughput by 30–50% and generates mixed fractions requiring re-processing [1]. This directly reduces manufacturing cost and improves supply chain reliability for projects advancing toward preclinical development.

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